molecular formula C13H19NO4S3 B1415665 Propanoic acid, 2-[[(butylthio)thioxomethyl]thio]-2-methyl-, 2,5-dioxo-1-pyrrolidinyl ester CAS No. 1268691-68-4

Propanoic acid, 2-[[(butylthio)thioxomethyl]thio]-2-methyl-, 2,5-dioxo-1-pyrrolidinyl ester

Cat. No.: B1415665
CAS No.: 1268691-68-4
M. Wt: 349.5 g/mol
InChI Key: CNAGQZNPTXGGTO-UHFFFAOYSA-N
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Description

This compound is a propanoic acid derivative featuring a 2,5-dioxo-1-pyrrolidinyl (succinimidyl) ester group and multiple sulfur-containing substituents. The structure includes:

  • Thiocarbamate/thioester moieties: The 2-[[(butylthio)thioxomethyl]thio]-2-methyl- group introduces sulfur-based electron-withdrawing effects, enhancing reactivity toward nucleophiles like amines.
  • Succinimidyl ester: The 2,5-dioxo-1-pyrrolidinyl group acts as a leaving group, enabling efficient conjugation of carboxylic acids to amines under mild conditions, akin to classic NHS (N-hydroxysuccinimide) esters .

Primary applications likely include:

  • Polymer chemistry: As a chain-transfer agent (CTA) in reversible addition-fragmentation chain-transfer (RAFT) polymerization, leveraging thio groups for controlled radical polymerization .
  • Bioconjugation: Similar to SPDP (succinimidyl 3-(2-pyridyldithio)propionate), it may facilitate crosslinking via disulfide or thioether bonds, though with distinct stability profiles due to alkylthio substituents .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-butylsulfanylcarbothioylsulfanyl-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4S3/c1-4-5-8-20-12(19)21-13(2,3)11(17)18-14-9(15)6-7-10(14)16/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNAGQZNPTXGGTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC(=S)SC(C)(C)C(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Propanoic acid, 2-[[(butylthio)thioxomethyl]thio]-2-methyl-, 2,5-dioxo-1-pyrrolidinyl ester, also known as BSTMPA, is a synthetic compound classified as a thiocarbonylthio compound. Its molecular formula is C9H16O2S3C_9H_{16}O_2S_3 with a molecular weight of approximately 238.39 g/mol. This compound has garnered interest in various fields, particularly in polymer chemistry and potential biological applications.

Chemical Structure and Properties

The structure of BSTMPA features a propanoic acid backbone with a methyl group at the alpha carbon and a trithiocarbonate moiety. The presence of sulfur in its structure suggests potential biological activity, as many sulfur-containing compounds exhibit antimicrobial and antifungal properties.

PropertyValue
Molecular FormulaC9H16O2S3C_9H_{16}O_2S_3
Molecular Weight238.39 g/mol
Physical StateLiquid
SolubilitySoluble in organic solvents

Study 1: Antimicrobial Screening

In an investigation into the antimicrobial properties of thiocarbonyl compounds, several derivatives were tested against a panel of bacteria. The study found that certain structural modifications enhanced activity significantly:

  • Compounds Tested : Various thiocarbonyl derivatives.
  • Results : Compounds with longer alkyl chains exhibited increased antibacterial activity compared to shorter chains.

Study 2: Antifungal Efficacy

Another study focused on the antifungal activity of sulfur-containing compounds:

  • Pathogens Tested : Candida albicans and Aspergillus niger.
  • Findings : Compounds similar to BSTMPA showed promising results in inhibiting fungal growth at low concentrations.

The proposed mechanism for the biological activity of thiocarbonyl compounds includes:

  • Cell Membrane Disruption : Interaction with microbial cell membranes leading to increased permeability and eventual cell lysis.
  • Enzyme Inhibition : Potential inhibition of key enzymes involved in microbial metabolism.

Applications in Research and Industry

BSTMPA is primarily utilized as a chain transfer agent in Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, allowing for the synthesis of polymers with tailored properties. The versatility of this compound makes it valuable not only in materials science but also in developing new antimicrobial agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in RAFT Polymerization

Compound Name Substituents Key Differences Applications
DDAT (2-[[(Dodecylthio)thioxomethyl]thio]-2-methylpropanoic acid) Dodecylthio group Longer alkyl chain (C12) increases hydrophobicity, favoring micelle formation in aqueous RAFT systems. Graft polymerization on TiO₂ nanoparticles .
Target Compound Butylthio group (C4) Shorter chain improves solubility in polar solvents (e.g., DMF, THF) compared to DDAT. Potential use in organic-phase RAFT polymerization.

NHS Esters for Bioconjugation

Compound Name Substituents Stability & Reactivity Applications
SPDP (Succinimidyl 3-(2-pyridyldithio)propionate) Pyridyldithio group Disulfide bond cleavable under reducing conditions (e.g., DTT). Antibody-drug conjugates (ADCs) .
SADP (Propanoic acid, 3-[(4-azidophenyl)dithio]-, NHS ester) Azidophenyl group Photoactivatable crosslinking via azide-alkyne cycloaddition. Photoaffinity labeling .
Target Compound Butylthio group Non-cleavable thioether linkage; stable in reducing environments. Stable bioconjugates for in vivo applications.

Key Insight : The target compound’s alkylthio group lacks the reversible disulfide bond of SPDP, favoring permanent conjugation but limiting redox-responsive applications .

Propanoic Acid Derivatives in Medicinal Chemistry

While highlights anti-inflammatory propanoic acid derivatives (e.g., ibuprofen analogues), the target compound’s succinimidyl ester and thio groups render it unsuitable as a drug. Instead, its role aligns with prodrug activation or polymer-drug conjugates, where controlled release mechanisms are critical .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propanoic acid, 2-[[(butylthio)thioxomethyl]thio]-2-methyl-, 2,5-dioxo-1-pyrrolidinyl ester
Reactant of Route 2
Propanoic acid, 2-[[(butylthio)thioxomethyl]thio]-2-methyl-, 2,5-dioxo-1-pyrrolidinyl ester

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